molecular formula C9H9BrClN B2387023 8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline CAS No. 1528436-85-2

8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2387023
CAS No.: 1528436-85-2
M. Wt: 246.53
InChI Key: KMCZSPFRQATJFC-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 1592348-11-2) is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in pharmacology known for its presence in a wide range of biologically active molecules . The strategic bromo and chloro substituents on the aromatic ring make it a versatile and valuable building block for further synthetic elaboration, enabling structure-activity relationship (SAR) studies through various cross-coupling and functionalization reactions. The THIQ core is of significant scientific interest. Analogs of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-bacterial, anti-cancer, anti-inflammatory, and anti-viral properties . Notably, synthetic THIQ derivatives are being actively investigated in ongoing research, for instance, as a novel class of anti-tubercular agents . Furthermore, the THIQ structure is a key component in several clinically used drugs, such as the antihypertensive agent Quinapril and the anticancer therapy Trabectedin, underscoring its importance in developing new therapeutics . This product is supplied for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and utilize appropriate safety precautions.

Properties

IUPAC Name

8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-9-4-7(11)3-6-1-2-12-5-8(6)9/h3-4,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCZSPFRQATJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and chlorination of tetrahydroisoquinoline. One common method includes the use of bromine and chlorine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective substitution at the desired positions on the tetrahydroisoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinoline compounds.

Scientific Research Applications

Chemical Structure and Synthesis

8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline is characterized by a bromine atom at the 8-position and a chlorine atom at the 6-position of the tetrahydroisoquinoline structure. Its molecular formula is C₉H₈BrClN, with a molecular weight of approximately 232.54 g/mol. The synthesis of this compound typically involves halogenation reactions, often using N-bromosuccinimide for bromination under radical conditions.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

  • Antimicrobial Properties : Compounds within the tetrahydroisoquinoline class have been shown to possess antimicrobial activities. The unique substitution pattern of this compound may enhance its efficacy against various pathogens.
  • Anticancer Potential : Research indicates that derivatives of tetrahydroisoquinoline can act as cytotoxic agents against several cancer cell lines. Studies have demonstrated that these compounds may inhibit cell proliferation in human cancer cells such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma) .
  • Enzyme Inhibition : The compound has been studied for its ability to interact with enzymes. Its structure allows it to bind effectively to active sites of enzymes, potentially modulating their activity and offering therapeutic benefits in conditions where enzyme inhibition is desired .

Interaction Studies

Interaction studies provide insights into how this compound binds to biological targets:

  • Binding Affinity : Research has focused on elucidating the binding affinity of this compound with various receptors and enzymes. These studies help clarify its mechanism of action and potential therapeutic applications .

Case Studies

Several case studies highlight the applications of this compound in various fields:

  • Pharmaceutical Development : Researchers have explored the potential of tetrahydroisoquinoline derivatives as lead compounds in drug discovery. Their structural diversity allows for modifications that can enhance bioactivity against specific targets .
  • Cancer Research : In vitro studies have demonstrated the cytotoxic effects of this compound against multiple cancer cell lines. For instance, derivatives have shown promising results in inhibiting cell growth in HeLa and A2780 (ovarian carcinoma) cells .
  • Enzyme Interaction Studies : Investigations into enzyme interactions reveal that tetrahydroisoquinolines can effectively bind to various enzymes involved in metabolic pathways. This property suggests potential applications in treating diseases where enzyme modulation is beneficial .

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline are best understood through comparison with related tetrahydroisoquinoline derivatives. Key analogs include positional isomers, halogen-substituted variants, and derivatives with additional functional groups.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound Br (8), Cl (6) C₉H₈BrClN 260.53 Not explicitly stated Potential synthetic intermediate; hydrochloride salt form common
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline Br (8), OCH₃ (6) C₁₀H₁₂BrNO 242.115 1220694-87-0 Methoxy group enhances electron density; used in medicinal chemistry
8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Br (8), F (6) C₉H₉BrFN 230.08 1690812-16-8 Fluorine substitution increases electronegativity; hydrochloride salt (CAS 2250242-87-4)
6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride Br (6) C₉H₁₀BrClN 256.54 215798-19-9 Positional isomer; bromine at C6 alters reactivity
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride Br (8), CH₃ (4,4) C₁₁H₁₅BrClN 276.602 1203682-59-0 Dimethyl groups increase steric hindrance; impacts solubility

Key Comparison Points

Substituent Effects: Electron-Withdrawing vs. For example, the methoxy analog (C10H12BrNO) may exhibit enhanced solubility due to the polar OCH₃ group . Halogen Size and Reactivity: Bromine (Br) and chlorine (Cl) have larger atomic radii than fluorine (F), leading to distinct steric and electronic effects. The 8-bromo-6-fluoro derivative (C9H9BrFN) may exhibit lower steric hindrance compared to the chloro analog .

Positional Isomerism: Bromine placement (C6 vs. C8) significantly alters molecular interactions. For instance, 6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 215798-19-9) may exhibit different binding affinities in receptor studies compared to the 8-bromo isomer .

Physicochemical Properties :

  • Solubility : Hydrochloride salts (e.g., 6-bromo-8-fluoro hydrochloride, C9H10BrClFN, 266.54 g/mol) are generally more water-soluble than free bases, facilitating in vitro assays .
  • Stability : The dimethyl-substituted analog (C11H15BrClN) demonstrates how alkyl groups can enhance stability by reducing ring strain .

Synthetic Challenges: Bromo-substituted tetrahydroisoquinolines often form positional isomers during synthesis (e.g., 6-bromo vs. 8-bromo byproducts), necessitating precise chromatographic separation .

Biological Activity

8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline (BCTHI) is a heterocyclic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and enzyme inhibitory properties. This article provides a comprehensive review of the biological activity of BCTHI based on recent research findings.

BCTHI is characterized by the presence of bromine at the 8-position and chlorine at the 6-position of the tetrahydroisoquinoline structure. Its molecular formula is C10H10BrClNC_{10}H_{10}BrClN with a molecular weight of approximately 232.54 g/mol. The synthesis of BCTHI can be achieved through various methods, including:

  • N-bromosuccinimide-mediated bromination of 1,2,3,4-tetrahydroisoquinoline.
  • Radical initiators such as azobisisobutyronitrile under specific conditions to yield the desired product .

Anticancer Properties

Research indicates that BCTHI and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds in this class can inhibit cell proliferation and induce apoptosis in cancer cells. A notable study demonstrated that BCTHI derivatives showed IC50 values ranging from 5 to 20 µM against human breast cancer cell lines .

Antimicrobial Activity

BCTHI has also been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens. In vitro assays revealed that BCTHI exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against certain strains of bacteria . This suggests potential applications in treating infections caused by resistant pathogens.

Enzyme Inhibition

The mechanism of action for BCTHI involves its ability to inhibit specific enzymes. For example, it has been identified as a potential inhibitor of butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases like Alzheimer's. Molecular docking studies have indicated strong binding affinity to the active site of BChE .

Comparative Analysis with Similar Compounds

To better understand the unique properties of BCTHI, a comparison with structurally similar compounds is presented in Table 1.

Compound NameStructure FeaturesBiological Activity
6-Bromo-1,2,3,4-tetrahydroquinolineBromine at position 6Anticancer properties
8-Chloro-1,2,3,4-tetrahydroquinolineChlorine at position 8Antimicrobial activity
8-BromoquinolineNo hydrogen saturationStronger enzyme inhibition
7-Bromo-6-chloroquinolineBromine at position 7Potentially lower cytotoxicity

This table highlights how the unique combination of bromine and chlorine substituents at specific positions on the tetrahydroquinoline framework contributes to its distinct reactivity and biological profile compared to other similar compounds .

Case Studies

Several case studies have explored the therapeutic potential of BCTHI:

  • Cytotoxicity Against Cancer Cells : A study conducted on various cancer cell lines indicated that BCTHI derivatives significantly reduced cell viability compared to control groups. The results suggested that these compounds could be developed into chemotherapeutic agents .
  • Antimicrobial Efficacy : Another study tested BCTHI against clinical isolates of pathogenic bacteria. The compound demonstrated potent antimicrobial activity with minimal side effects on human cells, indicating its potential as a safe therapeutic option .
  • Neuroprotective Effects : In models simulating neurodegeneration, BCTHI showed promise in protecting neuronal cells from apoptosis induced by toxic agents. This suggests its potential role in developing treatments for Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination and chlorination of a tetrahydroisoquinoline precursor. For brominated analogs (e.g., 6-bromo derivatives), direct bromination using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions is common . Chlorination may employ sulfuryl chloride (SO₂Cl₂) or PCl₃ in inert solvents. Reaction temperature (0–25°C) and stoichiometric control are critical to avoid over-halogenation. Yields vary between 60–85% depending on the purity of starting materials and solvent selection (e.g., dichloromethane vs. THF) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., bromine at C8 and chlorine at C6). Look for characteristic splitting patterns in aromatic regions .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 264.96 for C₉H₁₀BrClN) and isotopic patterns matching Br/Cl .
  • X-ray Crystallography : Resolve crystal packing and bond angles, particularly for halogen-halogen interactions (e.g., Br⋯Cl contacts < 3.5 Å) .

Q. What solvents and storage conditions are recommended for stabilizing this compound?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under inert gas (N₂/Ar). Use anhydrous DMSO or DMF for dissolution to prevent hydrolysis. Avoid protic solvents (e.g., methanol) to minimize decomposition .

Advanced Research Questions

Q. How does the electronic effect of bromine and chlorine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of Br and Cl activates the isoquinoline core for Suzuki-Miyaura or Buchwald-Hartwig couplings. Bromine at C8 undergoes faster oxidative addition with Pd(0) catalysts compared to chlorine at C6 due to lower bond dissociation energy (Br-C: 68 kcal/mol vs. Cl-C: 81 kcal/mol). Use Pd(PPh₃)₄ with K₂CO₃ in toluene/water (3:1) for selective C8 functionalization .

Q. What strategies resolve contradictory data in biological activity assays involving this compound?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability or solvent residues). Mitigate by:

  • Purity Verification : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Dose-Response Curves : Test across 3–5 logarithmic concentrations (1 nM–100 µM) to identify false positives from off-target effects .
  • Control Experiments : Compare with non-halogenated analogs (e.g., 1,2,3,4-tetrahydroisoquinoline) to isolate halogen-specific activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with protein structures (PDB ID) to map halogen-bonding interactions (e.g., Br⋯O=C in enzyme active sites) .
  • DFT Calculations : Calculate electrostatic potential surfaces (ESP) to identify nucleophilic/electrophilic regions influenced by Cl/Br .
  • MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess binding entropy .

Q. What analytical techniques differentiate 8-bromo-6-chloro derivatives from positional isomers (e.g., 6-bromo-8-chloro)?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Correlate adjacent protons to assign substituent positions. For example, NOE between H7 and H5 confirms chlorine at C6 .
  • IR Spectroscopy : Monitor C-Br (550–600 cm⁻¹) and C-Cl (700–800 cm⁻¹) stretching frequencies, which shift based on ring strain .
  • Single-Crystal XRD : Resolve absolute configuration and intermolecular interactions (e.g., halogen-halogen contacts < van der Waals radii) .

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